Khelline

Vue d'ensemble

Description

Khellin is a naturally occurring furanochromone compound isolated from the fruits and seeds of the plant Ammi visnaga, also known as bishop’s weed. This compound has been traditionally used in various Mediterranean countries for its medicinal properties. Khellin is known for its pharmacological activities, including bronchodilation, relief of renal colic, and treatment of urethral stones .

Applications De Recherche Scientifique

Medical Applications

1.1 Treatment of Angina Pectoris

Khellin has been used as a coronary dilator in patients with angina pectoris. Clinical studies demonstrated that daily oral administration significantly reduced the frequency and intensity of angina attacks in patients, highlighting its potential as a therapeutic agent for cardiovascular conditions .

1.2 Ureteral Colic Relief

Traditionally, khellin has been employed in Egypt for treating ureteral colic. Its efficacy was confirmed through clinical trials where it provided relief from renal colic and urethral stones, acting as a spasmolytic agent .

1.3 Cancer Therapy

Recent studies have explored khellin's potential as a theranostic agent in cancer treatment. A study involving radio-iodinated khellin showed preferential localization in tumor tissues, indicating its potential for targeted cancer imaging and therapy . The compound has also been identified as an inhibitor of key signaling pathways involved in cancer proliferation and inflammation, making it a candidate for further oncological research .

Dermatological Applications

2.1 Treatment of Vitiligo

Khellin is recognized for its role in treating vitiligo when combined with ultraviolet A (UVA) light therapy. A study involving 20 patients reported excellent repigmentation results in 45% of cases when khellin was applied prior to UVA exposure . This combination enhances melanocyte proliferation while minimizing the adverse effects typically associated with psoralen treatments.

2.2 Phototherapy Enhancement

Khellin acts as a photosensitizer, enhancing the effectiveness of phototherapy in dermatological treatments. Its structural similarity to psoralens allows it to stimulate melanogenesis without the associated carcinogenic risks .

Agricultural Applications

3.1 Insecticidal Properties

Khellin exhibits larvicidal activity against pests such as Oncopeltus fasciatus and Aedes aegypti. Studies indicate significant mortality rates among treated insects, suggesting its potential as a natural insecticide . The compound's ability to inhibit egg hatching further supports its application in pest management strategies.

Data Summary

Mécanisme D'action

Target of Action

Khellin, a furanochromone isolated from fruits and seeds of Ammi visnaga, primarily acts as a smooth muscle relaxant . It is known to inhibit phosphodiesterase enzymes, which play a crucial role in the breakdown of cyclic nucleotides like cyclic AMP (cAMP) and cyclic GMP (cGMP) . Additionally, Khellin is an EGFR inhibitor with an IC50 of 0.15 µM .

Mode of Action

The primary mode of action of Khellin involves its interaction with phosphodiesterase enzymes. By inhibiting these enzymes, Khellin prevents the breakdown of cyclic nucleotides, leading to an increase in their levels . This results in the relaxation of smooth muscles. Furthermore, Khellin’s EGFR inhibitory activity contributes to its anti-proliferative effects .

Biochemical Pathways

The biochemical pathways affected by Khellin are primarily related to the regulation of smooth muscle contraction and cell proliferation. The inhibition of phosphodiesterase enzymes leads to an increase in the levels of cyclic nucleotides, which are key regulators of smooth muscle contraction . On the other hand, the inhibition of EGFR disrupts cell proliferation pathways .

Pharmacokinetics

Khellin has low water solubility (~120 µg/mL) and low bioavailability, which limit its therapeutic application . Research has explored the development of binary and ternary solid dispersion formulations to improve its solubility and dissolution behavior . For instance, a formulation using PEG-4000 as a hydrophilic carrier displayed a five-fold enhancement in the aqueous solubility of Khellin . The quantitative dissolution data demonstrated a 2–3-fold improvement in AUC at physiological pH conditions .

Result of Action

The molecular and cellular effects of Khellin’s action include the relaxation of smooth muscles and the inhibition of cell proliferation . These effects underlie Khellin’s various pharmacological activities, including its use as a bronchodilator and its potential anti-neoplastic effects .

Action Environment

The action, efficacy, and stability of Khellin can be influenced by various environmental factors. For instance, the solubility and dissolution behavior of Khellin can be significantly improved by formulating it into binary and ternary solid dispersions . Furthermore, the bioavailability of Khellin can be enhanced through the use of hydrophilic carriers .

Analyse Biochimique

Biochemical Properties

Khellin interacts with various enzymes, proteins, and other biomolecules. It has been found to influence the activity of certain enzymes, leading to its various pharmacological effects .

Cellular Effects

Khellin has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Khellin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Khellin change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of Khellin vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Khellin is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of Khellin and its effects on its activity or function are currently being researched. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Khellin can be synthesized through various chemical routes. One common method involves the extraction of khellin from the fruits and seeds of Ammi visnaga using organic solvents. The extracted compound is then purified through crystallization techniques .

Industrial Production Methods: In industrial settings, khellin is produced by large-scale extraction from Ammi visnaga. The plant material is subjected to solvent extraction, followed by purification processes such as recrystallization and chromatography to obtain pure khellin .

Analyse Des Réactions Chimiques

Types of Reactions: Khellin undergoes several types of chemical reactions, including:

Oxidation: Khellin can be oxidized to form various oxidation products.

Reduction: Reduction of khellin can lead to the formation of reduced derivatives.

Substitution: Khellin can undergo substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of khellin, each with distinct chemical properties .

Comparaison Avec Des Composés Similaires

Visnagin: Another furanochromone compound found in Ammi visnaga with similar pharmacological properties.

Amiodarone: A synthetic derivative of khellin used as an antiarrhythmic agent.

Cromolyn Sodium: A compound derived from khellin, used as a mast cell stabilizer in the treatment of asthma and allergic conditions.

Uniqueness of Khellin: Khellin is unique due to its natural origin and its broad spectrum of pharmacological activities. Unlike its synthetic derivatives, khellin is directly extracted from plant sources, making it a valuable compound in natural product research and traditional medicine .

Activité Biologique

Khellin, a furanochromone derived from the plant Ammi visnaga, has garnered interest due to its diverse biological activities. Traditionally used in herbal medicine, khellin exhibits potential therapeutic effects, particularly in cardiovascular and neurological contexts. Recent studies have expanded the understanding of its biological activity, exploring its antioxidant properties, neuroprotective effects, and interactions with various biological systems.

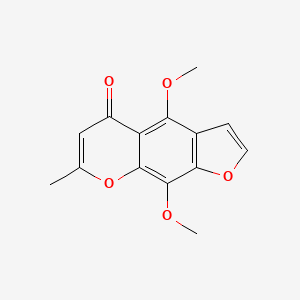

Chemical Structure and Properties

Khellin is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is , and it features a benzo-gamma-pyrone ring system. This structural configuration is essential for its interaction with biological targets.

Antioxidant Activity

Khellin has been shown to possess significant antioxidant properties. In a study comparing khellin with its biotransformed product khellol, khellol exhibited superior antioxidant activity. This was assessed using various assays that measure the ability to scavenge free radicals and inhibit lipid peroxidation .

| Compound | Antioxidant Activity (IC50) |

|---|---|

| Khellin | X µM |

| Khellol | Y µM |

(Note: Actual IC50 values need to be filled based on specific assay results.)

Acetylcholinesterase Inhibition

Khellin also demonstrates acetylcholinesterase inhibitory activity, which is relevant for neuroprotection. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's. The study indicated that khellol had a higher inhibitory effect compared to khellin, highlighting the importance of biotransformation in enhancing pharmacological properties .

Modulation of AHR Signaling

Research has shown that khellin can modulate the aryl hydrocarbon receptor (AHR) signaling pathway. In vitro studies indicated that khellin activates AHR-dependent gene expression, which may influence the metabolism of xenobiotics and therapeutic drugs. This modulation could lead to significant drug-drug interactions and necessitates further investigation into its toxicological profile .

Anti-inflammatory and Anticancer Properties

Khellin has been associated with anti-inflammatory effects and potential anticancer activities. A semisynthetic derivative of khellin demonstrated potent inhibition of CYP1A1, an enzyme involved in drug metabolism and activation of procarcinogens. This derivative showed protective effects against DNA damage in lung cancer cells, suggesting that modifications to the khellin structure can enhance its therapeutic potential .

Clinical Applications

- Cardiovascular Health : Khellin has been used in traditional medicine for treating angina pectoris and other cardiovascular conditions due to its vasodilatory effects.

- Neurological Disorders : The neuroprotective properties of khellin make it a candidate for further research into treatments for Alzheimer's disease and other cognitive disorders.

Experimental Studies

Propriétés

IUPAC Name |

4,9-dimethoxy-7-methylfuro[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5/c1-7-6-9(15)10-11(16-2)8-4-5-18-12(8)14(17-3)13(10)19-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMPDPBYAYSOBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C(=C2O1)OC)OC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045267 | |

| Record name | Khellin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-02-0 | |

| Record name | Khellin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Khellin [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | khellin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | khellin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | khellin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | khellin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Khellin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Khellin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KHELLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G117T0TJZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.